2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
The compound “2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole” is a complex organic molecule that contains a pyridine ring and a benzothiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Benzothiazole is a heterocyclic compound; it is notable for its influence on the smell of grapefruit .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyridine and benzothiazole rings, as well as the methoxy and tetrahydro groups attached to them. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in a variety of reactions, including coupling reactions and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and benzothiazole rings could impact its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6)
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds might affect the collagen synthesis pathway.
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h3-5,8H,1-2,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMNZINRSJVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)OCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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